molecular formula C7H13NO3 B8420993 1-Nitroheptan-4-one

1-Nitroheptan-4-one

Cat. No. B8420993
M. Wt: 159.18 g/mol
InChI Key: WDXRUBJERIFHOD-UHFFFAOYSA-N
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Patent
US06878848B2

Procedure details

A solution of sodium methoxide in MeOH is added to a solution of 1-hexen-3-one and nitromethane in MeOH at −30° C. The reaction mixture is then warmed to −10° C. for 1.5 h, quenched with half saturated ammonium chloride solution, and then extracted with dichloromethane. The combined organics are dried over sodium sulfate concentrated and then stripped from toluene and MeOH to provide 7-nitro-heptan-4-one.
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O-].[Na+].[CH2:4]=[CH:5][C:6](=[O:10])[CH2:7][CH2:8][CH3:9].[N+:11]([CH3:14])([O-:13])=[O:12]>CO>[N+:11]([CH2:14][CH2:4][CH2:5][C:6](=[O:10])[CH2:7][CH2:8][CH3:9])([O-:13])=[O:12] |f:0.1|

Inputs

Step One
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC(CCC)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with half saturated ammonium chloride solution
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organics are dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])CCCC(CCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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